molecular formula C24H29ClN2O9 B12289714 (E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

(E)-but-2-enedioic acid; O3-ethyl O5-methyl 2-(2-azanylethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12289714
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-WLHGVMLRSA-N
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Description

Amlodipine maleate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers, which are known for their selectivity for peripheral blood vessels. This selectivity results in a lower incidence of myocardial depression and cardiac conduction abnormalities compared to other calcium channel blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amlodipine maleate is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form amlodipine. The final step involves the reaction of amlodipine with maleic acid to form amlodipine maleate .

Industrial Production Methods

Industrial production of amlodipine maleate typically involves large-scale synthesis using the same basic steps as the laboratory synthesis. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Amlodipine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized metabolites and substituted derivatives of amlodipine .

Scientific Research Applications

Amlodipine maleate has a wide range of scientific research applications:

Mechanism of Action

Amlodipine maleate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to relaxation of the blood vessels, resulting in decreased peripheral vascular resistance and lower blood pressure. The molecular targets include L-type calcium channels, which are critical for the contraction of vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amlodipine maleate is unique in its combination of high efficacy, long duration of action, and relatively low incidence of side effects. Compared to amlodipine besylate, amlodipine maleate has been shown to have similar efficacy but with potentially fewer adverse reactions, such as peripheral edema .

Properties

Molecular Formula

C24H29ClN2O9

Molecular Weight

524.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

TZNOWAJJWCGILX-WLHGVMLRSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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